molecular formula C18H21BrClN3O2S2 B2484444 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1052534-82-3

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2484444
CAS RN: 1052534-82-3
M. Wt: 490.86
InChI Key: YWMXRTFUJBHDEF-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that combine functionalities from thiophenes, benzothiazoles, and carboxamides, indicating a potential for diverse chemical reactivity and biological activity. Such compounds are of interest in the development of pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. Key steps may include halogenation, nucleophilic substitution, and amide formation reactions. For example, the synthesis of related benzothiazole and thiophene derivatives has been achieved through strategies involving cyclization reactions, coupling reactions (e.g., Buchwald-Hartwig cross-coupling), and the use of protective groups to direct the formation of desired functionalities at specific locations on the molecule (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzo[b]thiophen derivatives, such as the synthesis of pharmacologically active compounds from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, highlights the versatility of bromo- and ethoxy- substitutions in medicinal chemistry. The study by Chapman et al. (1971) focused on converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-substituted ones, showcasing the methodological advances in synthesizing complex molecules for pharmacological evaluation (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971).

Antimicrobial and Pharmacological Activities

Compounds with bromo- and ethoxy- substituents have been evaluated for their antimicrobial and pharmacological activities. Parameshwarappa et al. (2008) synthesized new benzofuran analogues from 5-bromosalicylaldehyde and assessed their antimicrobial activities. This work exemplifies the potential of bromo-substituted compounds in developing new antimicrobial agents (Parameshwarappa, G., Basawaraj, R., & Sangapure, S.S., 2008).

Anticancer Research

The structural motif present in the specified compound is also found in research targeting anticancer applications. The synthesis and evaluation of benzothiazole acylhydrazones, as reported by Osmaniye et al. (2018), demonstrate the potential anticancer activities of compounds with benzothiazole structures. These compounds were tested against various cancer cell lines, providing insights into the development of novel anticancer agents (Osmaniye, D., Levent, S., Karaduman, A., Ilgın, S., Özkay, Y., & Kaplancıklı, Z., 2018).

properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S2.ClH/c1-4-24-12-6-5-7-13-16(12)20-18(26-13)22(11-10-21(2)3)17(23)14-8-9-15(19)25-14;/h5-9H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMXRTFUJBHDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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